molecular formula C11H10BrNO B13800849 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

5-Bromo-3-(2,4-dimethylphenyl)isoxazole

Cat. No.: B13800849
M. Wt: 252.11 g/mol
InChI Key: WVNDSRCTOJPHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2,4-dimethylphenyl)isoxazole is a chemical compound with the molecular formula C11H10BrNO. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2,4-dimethylphenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(2,4-dimethylphenyl)isoxazole
  • 5-Fluoro-3-(2,4-dimethylphenyl)isoxazole
  • 5-Iodo-3-(2,4-dimethylphenyl)isoxazole

Uniqueness

5-Bromo-3-(2,4-dimethylphenyl)isoxazole is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-3-(2,4-dimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10/h3-6H,1-2H3

InChI Key

WVNDSRCTOJPHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.